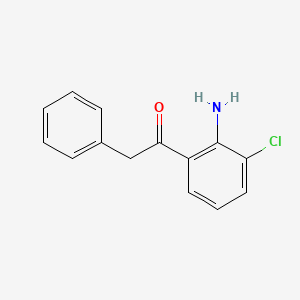![molecular formula C11H16N6O B15066459 [(1R,3S)-3-(2,6-diaminopurin-9-yl)cyclopentyl]methanol CAS No. 120330-36-1](/img/structure/B15066459.png)
[(1R,3S)-3-(2,6-diaminopurin-9-yl)cyclopentyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Cis-3-(2,6-diamino-9H-purin-9-yl)cyclopentyl)methanol is a compound with the molecular formula C11H16N6O It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA
Vorbereitungsmethoden
The synthesis of (Cis-3-(2,6-diamino-9H-purin-9-yl)cyclopentyl)methanol typically involves the cyclization of a suitable precursor followed by the introduction of the purine moiety. One common synthetic route includes the reaction of a cyclopentyl derivative with a purine base under specific conditions to yield the desired product. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization and coupling reactions .
Analyse Chemischer Reaktionen
(Cis-3-(2,6-diamino-9H-purin-9-yl)cyclopentyl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the amino groups of the purine moiety, leading to the formation of various substituted derivatives. Common reagents for these reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields hydroxylated or ketone derivatives, while substitution reactions can produce a wide range of substituted purine derivatives .
Wissenschaftliche Forschungsanwendungen
(Cis-3-(2,6-diamino-9H-purin-9-yl)cyclopentyl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives, which are of interest in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including its ability to interact with enzymes and receptors involved in cellular processes.
Wirkmechanismus
The mechanism of action of (Cis-3-(2,6-diamino-9H-purin-9-yl)cyclopentyl)methanol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are crucial for DNA synthesis and cell proliferation . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells, making it a promising anticancer agent.
Vergleich Mit ähnlichen Verbindungen
(Cis-3-(2,6-diamino-9H-purin-9-yl)cyclopentyl)methanol can be compared with other purine derivatives, such as:
Abacavir: A nucleoside reverse transcriptase inhibitor used in the treatment of HIV.
Acyclovir: An antiviral drug used to treat herpes simplex virus infections.
Guanine: A naturally occurring purine base found in DNA and RNA.
What sets (Cis-3-(2,6-diamino-9H-purin-9-yl)cyclopentyl)methanol apart is its unique cyclopentyl moiety, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, enhancing its potential as a therapeutic agent .
Eigenschaften
CAS-Nummer |
120330-36-1 |
|---|---|
Molekularformel |
C11H16N6O |
Molekulargewicht |
248.28 g/mol |
IUPAC-Name |
[(1R,3S)-3-(2,6-diaminopurin-9-yl)cyclopentyl]methanol |
InChI |
InChI=1S/C11H16N6O/c12-9-8-10(16-11(13)15-9)17(5-14-8)7-2-1-6(3-7)4-18/h5-7,18H,1-4H2,(H4,12,13,15,16)/t6-,7+/m1/s1 |
InChI-Schlüssel |
KYRWUVXJWUCGCC-RQJHMYQMSA-N |
Isomerische SMILES |
C1C[C@@H](C[C@@H]1CO)N2C=NC3=C(N=C(N=C32)N)N |
Kanonische SMILES |
C1CC(CC1CO)N2C=NC3=C(N=C(N=C32)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


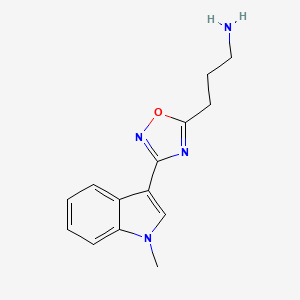

![6-Bromo-5-chloro-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B15066396.png)
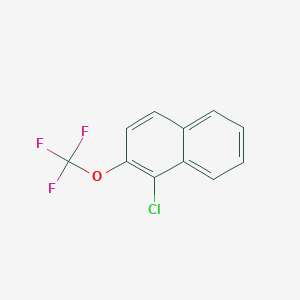
![Ethyl 2-(4-oxo-2-thioxo-6,7-dihydro-1H-cyclopenta[d]pyrimidin-3(2H,4H,5H)-yl)acetate](/img/structure/B15066404.png)

![[1]Benzothieno[3,2-b]quinolin-11(5H)-one](/img/structure/B15066420.png)
![7-Methyl-4-oxo-4H-pyrimido[2,1-A]isoquinoline-3-carboxylic acid](/img/structure/B15066428.png)

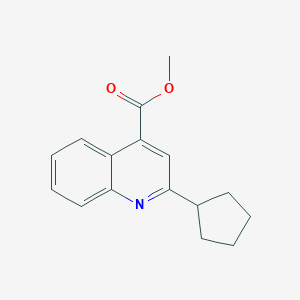
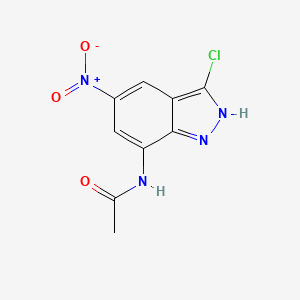
![2,4-Dichloropyrimido[4,5-B]quinoline](/img/structure/B15066445.png)
